(2R,4S)-2-methyl-4-propyl-1,3-oxathiane
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Overview
Description
(2R,4S)-2-methyl-4-propyl-1,3-oxathiane is a chiral heterocyclic compound that belongs to the family of oxathianes. These compounds are characterized by a six-membered ring containing one oxygen and one sulfur atom. The specific stereochemistry of this compound makes it an interesting subject for research in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,4S)-2-methyl-4-propyl-1,3-oxathiane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diol with a thiol in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic intermediate, which then undergoes further transformation to yield the desired oxathiane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its high purity and quality for various applications.
Chemical Reactions Analysis
Types of Reactions: (2R,4S)-2-methyl-4-propyl-1,3-oxathiane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The oxathiane ring can undergo nucleophilic substitution reactions, where the sulfur or oxygen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced species.
Scientific Research Applications
(2R,4S)-2-methyl-4-propyl-1,3-oxathiane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and mechanisms.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It can be used as an intermediate in the production of various chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of (2R,4S)-2-methyl-4-propyl-1,3-oxathiane depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique stereochemistry allows it to fit into specific binding sites, influencing biological pathways and processes.
Comparison with Similar Compounds
(2R,4S)-2-methyl-4-propyl-1,3-dioxane: Similar structure but with two oxygen atoms in the ring instead of one oxygen and one sulfur.
(2R,4S)-2-methyl-4-propyl-1,3-thiazane: Similar structure but with one nitrogen and one sulfur atom in the ring.
Uniqueness: (2R,4S)-2-methyl-4-propyl-1,3-oxathiane is unique due to the presence of both oxygen and sulfur in its ring structure, which imparts distinct chemical and physical properties
Properties
CAS No. |
59323-76-1 |
---|---|
Molecular Formula |
C8H16OS |
Molecular Weight |
160.28 g/mol |
IUPAC Name |
(2S,4R)-2-methyl-4-propyl-1,3-oxathiane |
InChI |
InChI=1S/C8H16OS/c1-3-4-8-5-6-9-7(2)10-8/h7-8H,3-6H2,1-2H3/t7-,8+/m0/s1 |
InChI Key |
GKGOLPMYJJXRGD-JGVFFNPUSA-N |
SMILES |
CCCC1CCOC(S1)C |
Isomeric SMILES |
CCC[C@@H]1CCO[C@@H](S1)C |
Canonical SMILES |
CCCC1CCOC(S1)C |
Key on ui other cas no. |
59323-76-1 |
Pictograms |
Flammable; Irritant |
Synonyms |
cis-2-methyl-4-propyl-1,3-oxathiane |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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